molecular formula C10H12BrN B061038 (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 176707-78-1

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B061038
CAS No.: 176707-78-1
M. Wt: 226.11 g/mol
InChI Key: WMALPFDUOAVVMB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of tetrahydronaphthalen-2-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the brominated amine to its corresponding hydrocarbon or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons or amines. Substitution reactions result in the formation of various functionalized derivatives.

Scientific Research Applications

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter activity, is ongoing.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: A non-chiral version of the compound.

    1,2,3,4-Tetrahydronaphthalen-2-amine: The parent compound without the bromine atom.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific stereochemistry and the presence of a bromine atom at the 6-position. This combination of features imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALPFDUOAVVMB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628467
Record name (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176707-78-1
Record name (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of BH3-THF complex (1M) (35.9 mL, 35.9 mmol) was added drop-wise to a stirred solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one oxime (Step A) (3.450 g, 14.37 mmol) in THF (125 ml) at 0° C. The mixture was warmed to RT and to reflux for 24 h. The reaction was cooled to RT and 1 N aqueous HCl was added carefully until the mixture was acidic and the system was stirred until no further gas was evolved. The solution was made basic by the addition of NaOH and the aqueous layer was extracted with EtOAc. The combined organics were dried over MgSO4 and concentrated in vacuo to afford the crude title compound, which was purified by flash column chromatography to yield the title compound. MS (APCI pos) 228 (M+H).
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This material is commercially available, however, it can be successfully prepared by the following procedure. To a solution of the 6-bromo 2-tetralone (0.288 g, 1.280 mmol) and NH4OAc (0.986 g, 10 eq.) in MeOH (40 mL) is added NaCNBH3 (0.097 g, 1.2 eq) at room temperature. The resulting yellow solution is stirred at that temperature for 20 hours, then acidified with 0.1 M HCl to pH 2.0. The mixture is extracted with CH2Cl2 twice. The aqueous layer is basified with 1.0 N NaOH to pH 10 then extracted with CH2Cl2 three times. The extracts are dried over anhydrous MgSO4 and concentrated in vacuo to afford 0.8 g (44% yield) of the desired product as a yellow oil which is used without further purification. 1H NMR (300 MHz, CD3OD) δ 7.27-7.35 (m, 8H), 7.05 (d, J=8.4 Hz, 4H), 3.56 (m, 1H), 3.17 (dd, J=3.9, 16.2 Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J=9.9, 16.2 Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H); 13C NMR (75 MHz, CD3OD) δ 137.3, 131.5, 131.4, 130.9, 120.1, 47.4, 26.9, 26.7; LRMS: 226.1 (M+H), 209 (M+H−NH3).
Quantity
0.288 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0.986 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods III

Procedure details

(rac)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine is prepared from 6-Bromo-3,4-dihydro-1H-naphthalen-2-one (28) via a general procedure described previously for the reductive amination of ketones using NaBH3CN as reducing agent. (Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc. 1971, 93, 2897-2904.). The purity of this material (brown oil) was >95%, as determined by 1H NMR spectroscopy, and was used without further purification. 1H NMR (CDCl3): δ 1.45 (br, 2H, NH2), 1.56 (m, 1H, H-3), 1.98 (m, 1H, H-3), 2.47 (dd, J=16.0 Hz, 9.5 Hz, 1H, H-1), 2.82 (m, 2H, H-4), 2.93 (dd, J=16.0 Hz, 4.5 Hz, 1H, H-1), 3.16 (m, 1H, H-2), 6.92 (d, J=8.0 Hz, 1H, H-8), 7.22 (m, 2H, overlapping H-5 and H-7). 13C NMR (CDCl3): δ 27.8 (CH2, C-4), 32.5 (CH2, C-3), 38.9 (CH2, C-1), 47.0 (CH, C-2), 119.3 (C—Br, C-6), 128.7 (CH, C-7), 130.9 (CH, C-8), 131.4 (CH, C-5), 134.3 (C-8a), 138.2 (C-4a). LCMS m/z calcd for C10H12BrN ([M]+) 225. Found 226 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirring solution of 6-bromo-2-tetralone (1.0 g, 0.00444 mol, 1 eq.) in methanol (139 ml) was added ammonium acetate (3.4218 g, 0.04444 mol, 10 eq.). The reaction mixture then stirred over 1 h at RT. Sodium cyanoborohydride (0.335 g, 0.00533 mol, 12 eq.) was then added to the reaction mixture at RT and then stirred for 20 h. The solvent of the reaction mixture was evaporated under reduced pressure. The residue then dissolved in water (50 ml) and acidified by 1(N)HCl solution up to PH˜2. The aqueous part was extracted with DCM (2×50 ml). The aqueous part was then basified with 1(N) NaOH solution up to PH˜10. The aqueous part was extracted with DCM (2×100 ml). The combined organic part was washed with brine (30 ml), dried over Na2SO4, and evaporated under reduced pressure to get the product 6-bromo-1,2,3,4-tetrahydro-2-napthyl amine. 2. To a stirring solution of 6-bromo-1,2,3,4-tetrahydro-2-napthyl amine (0.5 g, 0.00221 mol, 1 eq.) in DCM (15 ml), triethyl amine (0.9 ml, 0.00663 mol, 3 eq.) was added at RT. The reaction mixture was then stirred at RT for 20 min. The reaction mixture was cooled to 0° C. and boc-anhydride (0.578 g, 0.002654 mol, 1.2 eq.) was added slowly. The reaction mixture was stirred for 1 h at RT. The reaction mixture was diluted with DCM (70 ml) and washed by water (2×30 ml) and by brine (20 ml). The organic layer then was dried over Na2SO4, evaporated in reduced pressure to get the crude material, which is purified by column chromatography (silica gel 100-200; 5% ethyl acetate/hexane). 3. A stirring solution of step-2 compound (0.7 gm, 0.002147 mol, 1 eq) in dry THF (28 ml) was cooled to −78° C. n-Buli (2M) solution (2.147 ml, 0.004294 mol, 2 eq) was added to the reaction mixture drop wise under argon atmosphere. The reaction mixture was then stirred over 45 min at −78° C. DMF (0.6636 ml, 0.008588 mol, 4 eq) was added to the reaction mixture at −78° C. The reaction mixture was slowly warmed to RT over 1 h. The reaction mixture was quenched by saturated ammonium chloride solution (10 ml). The aqueous part was extracted with ethyl acetate (2×30 ml). The combined organic part was washed with brine (20 ml). The organic layer then was dried over Na2SO4, evaporated in reduced pressure to get the crude material, which is purified by column chromatography (silica gel 100-200; 10% ethyl acetate/hexane). 4. To a stirring solution of step-3 compound (1.0 g, 0.003636 mol, 1 eq.) in DCM (20 ml) was added methylamine hydrochloride (0.3558 g, 0.004363 mol, 1.2 eq) at RT and then the reaction mixture was stirred for 2 h at RT. Na(OAc)3BH (2.31 g, 0.0109 mol, 3 eq) was then added to the reaction mixture at RT. The reaction mixture was stirred for 16 h at RT. The reaction mixture was diluted with DCM (50 ml) and organic part washed with water (2×20 ml) and brine (20 ml). The organic layer then was dried over Na2SO4, evaporated under reduced pressure to get the crude material, which is purified by column chromatography (silica gel 100-200; 5% methanol/DCM) to desired product. 5. To a solution of step-4 product (0.45 g, 0.0015 mol) in water (9 ml), NaHCO3 (0.26 g, 0.003 mol, 2 eq.) was added. A solution of Fmoc-Cl (0.6 g, 0.00225 mol, 1.5 eq.) in dioxane (9 ml) was added at 5° C. and then the reaction mixture was stirred at 0° C. for 2 h. The reaction mixture was concentrated under reduced pressure. The concentrated mass was diluted with water and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried with Na2SO4 and concentrated under reduced pressure to give the crude product. The crude product was purified using column chromatography (silica gel 100-200; 15% ethyl acetate/hexane) to give the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4218 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
solvent
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.